molecular formula C10H10BrNO3 B8719662 5-Bromo-6-cyclobutoxynicotinic acid

5-Bromo-6-cyclobutoxynicotinic acid

Cat. No. B8719662
M. Wt: 272.09 g/mol
InChI Key: OIBWFFRRQNGCFL-UHFFFAOYSA-N
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Patent
US08648099B2

Procedure details

In a 250 mL pear-shaped flask, 5-bromo-6-chloronicotinic acid (5 g, 21.1 mmol, Eq: 1.00) was combined with DMSO (75 mL) to give a colorless solution. Potassium hydroxide (3.56 g, 63.4 mmol, Eq: 3) powdered and cyclobutanol (1.98 g, 2.15 ml, 27.5 mmol, Eq: 1.3) were added and the reaction mixture was stirred at RT overnight (->yellow solution). TLC indicated the reaction to be complete. The mixture was diluted with 75 ml H2O, cooled to 0-5° C., and neutralized with 8 ml 25% HCl (slowly added dropwise under stirring whereupon a white solid formed). The solid was filtered off, washed with 2×20 mL H2O and dried overnight on HV; thereby, 5.26 g of 5-bromo-6-cyclobutoxy-nicotinic acid was obtained as white solid; MS (EI) 272.2, 274.2 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step Two
Quantity
2.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[OH-].[K+].[CH:14]1([OH:18])[CH2:17][CH2:16][CH2:15]1.Cl>O.CS(C)=O>[Br:1][C:2]1[C:3]([O:18][CH:14]2[CH2:17][CH2:16][CH2:15]2)=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C(=NC=C(C(=O)O)C1)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
3.56 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
2.15 mL
Type
reactant
Smiles
C1(CCC1)O
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT overnight (->yellow solution)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a colorless solution
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-5° C.
ADDITION
Type
ADDITION
Details
slowly added dropwise
STIRRING
Type
STIRRING
Details
under stirring whereupon a white solid
CUSTOM
Type
CUSTOM
Details
formed)
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with 2×20 mL H2O
CUSTOM
Type
CUSTOM
Details
dried overnight on HV
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(=NC=C(C(=O)O)C1)OC1CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.26 g
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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